Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-
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Overview
Description
Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- is a complex organic compound with the molecular formula C41H39N3O2 and a molecular weight of 605.77 g/mol . This compound is known for its application as a UV absorber, particularly in the field of polymer chemistry .
Preparation Methods
The synthesis of Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- involves multiple steps. One common method includes the reaction of 4-(4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl)benzene-1,3-diol with 2-ethylhexyl bromide in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at elevated temperatures (90-115°C) and involves subsequent purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid chlorides for esterification .
Scientific Research Applications
Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- has several applications in scientific research:
Polymer Chemistry: It is used as a UV absorber in polymers to enhance their stability and longevity.
Material Science: The compound is incorporated into coatings and films to provide UV protection.
Biological Studies: It is studied for its potential effects on biological systems, particularly in the context of UV radiation protection.
Mechanism of Action
The primary mechanism of action of Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby protecting the underlying material from UV-induced degradation . The molecular structure, particularly the triazine and biphenyl groups, plays a crucial role in its UV-absorbing properties .
Comparison with Similar Compounds
Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- can be compared with other UV absorbers such as:
Benzophenone Derivatives: These compounds also absorb UV light but may have different absorption spectra and stability profiles.
Triazine Derivatives: Similar to the compound , other triazine-based UV absorbers are used in various applications.
The uniqueness of Phenol, 2-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]- lies in its specific molecular structure, which provides a broad absorption spectrum and high stability .
Properties
CAS No. |
204583-39-1 |
---|---|
Molecular Formula |
C41 H39 N3 O2 C41H39N3O2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
2-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]-5-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C41H39N3O2/c1-3-5-12-29(4-2)28-46-36-25-26-37(38(45)27-36)41-43-39(34-21-17-32(18-22-34)30-13-8-6-9-14-30)42-40(44-41)35-23-19-33(20-24-35)31-15-10-7-11-16-31/h6-11,13-27,29,45H,3-5,12,28H2,1-2H3 |
InChI Key |
ZBUFTVMOMCQOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)O |
physical_description |
Other Solid |
Origin of Product |
United States |
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